2-[(1-Cyclohexylethyl)amino]acetamide
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Overview
Description
2-[(1-Cyclohexylethyl)amino]acetamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.2786 g/mol . It is known for its unique structure, which includes a cyclohexyl group attached to an ethylamino group, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclohexylethyl)amino]acetamide typically involves the reaction of cyclohexyl ethylamine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclohexylethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
2-[(1-Cyclohexylethyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclohexylethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to enzyme active sites, altering their activity and affecting downstream biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Cyclohexylmethyl)amino]acetamide
- 2-[(1-Cyclohexylethyl)amino]propionamide
- 2-[(1-Cyclohexylethyl)amino]butyramide
Uniqueness
2-[(1-Cyclohexylethyl)amino]acetamide is unique due to its specific cyclohexyl and ethylamino substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(1-cyclohexylethylamino)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-8(12-7-10(11)13)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3,(H2,11,13) |
InChI Key |
HDRLUDIDDCVOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCC(=O)N |
Origin of Product |
United States |
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